ETHYL 2-(4-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZOATE
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Overview
Description
ETHYL 2-(4-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZOATE is a complex organic compound with a molecular formula of C32H28N2O6S2 . This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxycarbonyl, carbamoyl, and benzamido groups. It is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
ETHYL 2-(4-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
ETHYL 2-(4-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZOATE can be compared with similar compounds such as:
- ETHYL 4-[(3-(2,4-DICHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
- ETHYL 4-{[2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-(3-PHENOXYPHENYL)ACRYLOYL]AMINO}BENZOATE
- ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[4-[(2-ethoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-3-33-25(31)19-9-5-7-11-21(19)27-23(29)17-13-15-18(16-14-17)24(30)28-22-12-8-6-10-20(22)26(32)34-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXPFHCAHKHVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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